molecular formula C7H7NO2 B024811 2-Hydroxy-1-pyridin-3-ylethanone CAS No. 104501-59-9

2-Hydroxy-1-pyridin-3-ylethanone

Cat. No. B024811
M. Wt: 137.14 g/mol
InChI Key: APHOGJYLIQFYOL-UHFFFAOYSA-N
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Description

“2-Hydroxy-1-pyridin-3-ylethanone” is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 . It is also known by other names such as “2-hydroxy-1-(3-pyridinyl)ethanone” and "2-hydroxy-1-pyridin-3-ylethanone" .


Synthesis Analysis

While specific synthesis methods for “2-Hydroxy-1-pyridin-3-ylethanone” were not found, there are general methods for synthesizing similar compounds. For instance, an efficient protocol for the construction of various pyridyl pyridone derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines has been reported . Another method involves the synthesis of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (P1), which involves a combination of chemical, computational, and animal approaches .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-1-pyridin-3-ylethanone” can be represented by the InChI key: APHOGJYLIQFYOL-UHFFFAOYSA-N . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-1-pyridin-3-ylethanone” include a molecular weight of 137.14 . It has a boiling point of 290.6 ℃ . Other physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typically observed without changing the physical state of the matter .

Future Directions

While specific future directions for “2-Hydroxy-1-pyridin-3-ylethanone” were not found, research into similar compounds continues to be a topic of interest. For example, the synthesis and antioxidant properties of certain indole derivatives have been studied, suggesting potential future directions for similar compounds .

properties

IUPAC Name

2-hydroxy-1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHOGJYLIQFYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542010
Record name 2-Hydroxy-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-pyridin-3-ylethanone

CAS RN

104501-59-9
Record name 2-Hydroxy-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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